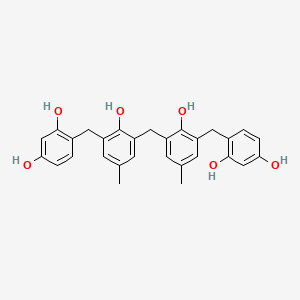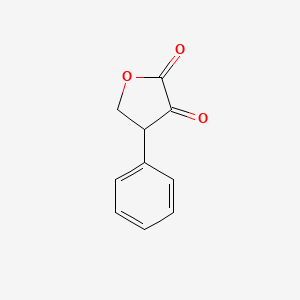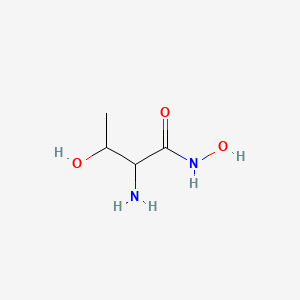
1-methyl-4-phenyl-1H-1,2,3-triazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-4-phenyl-1H-1,2,3-triazol-5-amine is a heterocyclic compound that belongs to the triazole family Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Methyl-4-phenyl-1H-1,2,3-triazol-5-amine can be synthesized through a variety of methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between phenylhydrazine and methyl isocyanide in the presence of a suitable catalyst can yield the desired triazole compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to achieve the desired product quality .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Methyl-4-phenyl-1H-1,2,3-triazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while substitution reactions can produce a wide range of substituted triazoles .
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown promise in biological assays, particularly in the development of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which 1-methyl-4-phenyl-1H-1,2,3-triazol-5-amine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The triazole ring can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of biological activity. Specific pathways involved may include enzyme inhibition or receptor binding, depending on the application .
Comparaison Avec Des Composés Similaires
1-Phenyl-1H-1,2,3-triazole: Lacks the methyl group at the 1-position.
4-Phenyl-1H-1,2,3-triazole: Lacks the methyl group and has a different substitution pattern.
1-Methyl-1H-1,2,3-triazole: Lacks the phenyl group at the 4-position.
Uniqueness: 1-Methyl-4-phenyl-1H-1,2,3-triazol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methyl and phenyl groups enhances its ability to interact with various molecular targets, making it a versatile compound for research and industrial applications .
Propriétés
Formule moléculaire |
C9H10N4 |
|---|---|
Poids moléculaire |
174.20 g/mol |
Nom IUPAC |
3-methyl-5-phenyltriazol-4-amine |
InChI |
InChI=1S/C9H10N4/c1-13-9(10)8(11-12-13)7-5-3-2-4-6-7/h2-6H,10H2,1H3 |
Clé InChI |
LEPYVKAYTJYHFN-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=C(N=N1)C2=CC=CC=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![[(3S,4R)-4-(2,5-difluorophenyl)pyrrolidin-3-yl]methanol](/img/structure/B12827749.png)

![Silane, triethyl[(1-methoxy-2-methyl-1-propenyl)oxy]-](/img/structure/B12827760.png)

![5-(2-aminoethoxy)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12827771.png)





